molecular formula C14H10ClNO4 B5594694 4-chloro-2-methylphenyl 2-nitrobenzoate

4-chloro-2-methylphenyl 2-nitrobenzoate

Cat. No. B5594694
M. Wt: 291.68 g/mol
InChI Key: KJEACGHIPNLLHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, has been reported to be a starting material in heterocyclic oriented synthesis (HOS) leading to various condensed nitrogenous cycles. This demonstrates the compound's potential for creating a diverse range of heterocycles, which are significant in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Molecular Structure Analysis

Studies on related molecules like 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate have involved confirming their structure through single-crystal X-ray diffraction and IR studies. This highlights the importance of such techniques in determining the molecular geometry and electron distribution within similar compounds (Kumar et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving compounds like 4-chloro-2-methylphenyl 2-nitrobenzoate often include hydrogen bonding and π-π stacking interactions, as seen in related structures. These interactions play a crucial role in the compound's stability and reactivity (de Souza et al., 2006).

Physical Properties Analysis

The physical properties of compounds similar to 4-chloro-2-methylphenyl 2-nitrobenzoate are often characterized by their crystalline nature, as well as their melting and boiling points. These properties are essential for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

Chemical properties such as acidity, basicity, solubility, and reactivity with various reagents are critical in determining the potential applications and handling of the compound. For instance, studies on related compounds have explored their reactivity in the synthesis of heterocycles, which is valuable in pharmaceutical research (Androsov, 2008).

Mechanism of Action

The mechanism of action of “4-chloro-2-methylphenyl 2-nitrobenzoate” is not specified in the available literature. The effects of this compound would depend on its specific interactions with biological systems, which are not currently documented .

Future Directions

The future directions for research on “4-chloro-2-methylphenyl 2-nitrobenzoate” are not specified in the available literature. Potential areas of interest could include exploring its synthesis, reactivity, and potential applications in various fields .

properties

IUPAC Name

(4-chloro-2-methylphenyl) 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-9-8-10(15)6-7-13(9)20-14(17)11-4-2-3-5-12(11)16(18)19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEACGHIPNLLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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